2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole
Overview
Description
2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.105527694 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Crystal Structure Analysis
The compound 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole has been a subject of research for its interesting chemical properties and potential applications. Zhuang Hong (2000) synthesized dimethyl 3,4 diacetyl 1 nitrophenyl pyrrol through the reaction of 3,4 diacetyl 2,5 hexanedione with nitroaniline in an acidic medium. The crystal structure of the compound was determined by X-ray diffraction analysis, revealing a monoclinic structure with specific unit cell parameters (Zhuang Hong, 2000).
Energetics and Molecular Structure
Further, da Silva and Santos (2010) focused on the thermochemical and thermodynamic properties of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole. They used calorimetric and effusion techniques along with high-level ab initio molecular orbital calculations to determine the molar enthalpies of formation in the crystalline state and gaseous phase. The results provided insights into the enthalpic increments and molecular structure of the compound, highlighting its stability and potential for various applications (da Silva & Santos, 2010).
Applications in Polymer and Material Sciences
Electrochromic Devices
A notable application of derivatives of this compound is in the field of conducting polymers. Variş et al. (2006) synthesized a mixture of isomers of this compound, which were then polymerized chemically to produce soluble polymers in common organic solvents. The resulting polymers exhibited interesting electrochemical properties and were identified as suitable materials for electrochromic devices due to their switching ability and percent transmittance at the maximum contrast point (Variş et al., 2006).
Nonlinear Optical Materials
The compound and its derivatives have also been studied for their potential in nonlinear optical (NLO) applications. Singh et al. (2013) synthesized and characterized a related compound, Ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate (EDNPAPC), and performed a detailed analysis using DFT level theory. The study revealed the compound's suitability as an NLO material due to its high energy barrier for rotation around the N-aryl single bond, indicating its promise in the field of NLO applications (Singh et al., 2013).
Properties
IUPAC Name |
2,5-dimethyl-1-(4-methyl-3-nitrophenyl)pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-4-7-12(8-13(9)15(16)17)14-10(2)5-6-11(14)3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMBVYZZSNCLTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC=C2C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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